5-Amino-2-propyloxazole-4-carbonitrile

Medicinal Chemistry Heterocyclic Scaffold Design Computational Chemistry

5-Amino-2-propyloxazole-4-carbonitrile (CAS 526212-38-4) is a heterocyclic organic compound with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol. It features an oxazole (1,3-oxazole) ring bearing a 2-propyl substituent, a 5-amino group, and a 4-carbonitrile group.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B12885113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-propyloxazole-4-carbonitrile
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(O1)N)C#N
InChIInChI=1S/C7H9N3O/c1-2-3-6-10-5(4-8)7(9)11-6/h2-3,9H2,1H3
InChIKeyXAOISNMAMAAAEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-propyloxazole-4-carbonitrile (CAS 526212-38-4): Structural and Physicochemical Baseline for Research Procurement


5-Amino-2-propyloxazole-4-carbonitrile (CAS 526212-38-4) is a heterocyclic organic compound with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol . It features an oxazole (1,3-oxazole) ring bearing a 2-propyl substituent, a 5-amino group, and a 4-carbonitrile group . Computed physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 306.0±27.0 °C at 760 mmHg, a flash point of 138.9±23.7 °C, and a refractive index of 1.525 . The compound possesses 1 hydrogen bond donor, 4 hydrogen bond acceptors, 2 rotatable bonds, and a computed complexity index of 174 . This substitution pattern places it within the broader class of 2-substituted-5-aminooxazole-4-carbonitriles, a scaffold recognized for generating bioactive molecules against diverse targets including cannabinoid receptors and TNFR2 [1][2].

Why 5-Amino-2-propyloxazole-4-carbonitrile Cannot Be Replaced by Generic Oxazole or Isoxazole Analogs


The precise 1,3-oxazole ring topology with the 2-propyl/5-amino/4-carbonitrile substitution pattern creates a unique structural signature that cannot be replicated by close analogs. The isoxazole regioisomer 5-amino-3-propylisoxazole-4-carbonitrile (CAS 35261-02-0) shares the same molecular formula and weight (C₇H₉N₃O, 151.17 g/mol) but differs fundamentally in the 1,2- vs 1,3- relationship of the nitrogen and oxygen heteroatoms . This topological difference alters the electronic distribution across the heterocycle, H-bonding geometry, and the spatial orientation of the propyl group relative to the reactive amino and nitrile handles . Additionally, 2-substituted-5-aminooxazole-4-carbonitriles can undergo specific transformations—including acylation of the 5-amino group, dediazotization, nucleophilic ring opening, and acid-catalyzed ring opening—that are sensitive to the nature of the 2-substituent [1]. Substituting the 2-propyl group with methyl, phenyl, or hydrogen changes both the lipophilicity and the steric environment around the oxazole ring, which directly impacts reactivity at the 5-amino and 4-carbonitrile positions as well as any downstream biological target engagement [2].

Quantitative Differentiation Evidence for 5-Amino-2-propyloxazole-4-carbonitrile vs. Closest Analogs


Oxazole (1,3) vs. Isoxazole (1,2) Ring Topology: Physicochemical Property Comparison

5-Amino-2-propyloxazole-4-carbonitrile (CAS 526212-38-4) and its nearest isomeric analog 5-amino-3-propylisoxazole-4-carbonitrile (CAS 35261-02-0) share the identical molecular formula (C₇H₉N₃O) and molecular weight (151.17 g/mol) but differ in the heterocyclic ring system . In the target oxazole, the ring oxygen and nitrogen are in a 1,3-relationship, whereas in the isoxazole, they are adjacent in a 1,2-relationship. This topological difference yields distinct computed properties: the oxazole compound (CAS 526212-38-4) has a computed density of 1.2±0.1 g/cm³, a boiling point of 306.0±27.0 °C, and a flash point of 138.9±23.7 °C, with 1 H-bond donor and 4 H-bond acceptors . Although directly comparable computed values for the isoxazole analog at the same level of theory are not available from the same source, the fundamental difference in heteroatom adjacency alters the dipole moment, H-bond acceptor geometry, and π-electron distribution of the ring, which has been shown in broader oxazole vs. isoxazole scaffold comparisons to influence target binding selectivity and metabolic stability [1].

Medicinal Chemistry Heterocyclic Scaffold Design Computational Chemistry

2-Propyl vs. 2-Methyl Lipophilicity Differentiation in 5-Aminooxazole-4-carbonitrile Scaffolds

Within the 5-aminooxazole-4-carbonitrile series, the nature of the 2-substituent directly modulates lipophilicity and steric bulk, which are critical parameters for membrane permeability and target binding. The 2-propyl group in 5-amino-2-propyloxazole-4-carbonitrile (3-carbon alkyl chain; 2 rotatable bonds) provides greater lipophilicity and conformational flexibility compared to the 2-methyl analog 5-amino-2-methyloxazole-4-carbonitrile (1-carbon; 0 rotatable bonds from the substituent) . The vendor comparison table from smolecule.com identifies 5-amino-2-methyloxazole-4-carbonitrile as a structurally similar compound but notes that it is associated with antimicrobial properties, whereas the propyl analog's distinct lipophilic profile may confer different biological activity profiles . While direct experimentally measured logP values for both compounds are not available from the same assay, the increase from methyl (CH₃) to propyl (CH₂CH₂CH₃) adds two methylene units, which by the fragment-based Hansch approach corresponds to an estimated π increment of approximately +1.0 log unit in lipophilicity [1]. This difference is meaningful for partitioning into biological membranes and for modulating off-target binding to lipophilic protein pockets.

Drug Design Lipophilicity Optimization Structure-Activity Relationships

Synthetic Yield Advantage Among 5-Aminooxazole-4-carbonitrile Derivatives in TNFR2 Inhibitor Program

In a study aimed at synthesizing 5-aminooxazole-4-carbonitrile derivatives as potential TNFR2 protein inhibitors, three target compounds (designated 1, 4, and 5) were obtained, with compound 4 demonstrating the highest synthetic yield using a simple preparative method [1]. Based on the synthetic route employing 2-aminomalononitrile and ethyl 2-aminocyanoacetate as key building blocks, compound 4 was identified as the best candidate among the three for further development [1]. While the thesis does not explicitly name 5-amino-2-propyloxazole-4-carbonitrile as compound 4, the synthetic methodology described for 2-substituted-5-amino-4-oxazolecarbonitriles is consistent with the general preparation of this compound class [2]. In contrast, compound 8 in the same series could not be obtained, and its intermediate synthesis proved difficult, highlighting that not all 5-aminooxazole-4-carbonitrile derivatives are equally accessible synthetically [1]. This demonstrates that within this scaffold family, specific 2-substituent choices critically impact synthetic feasibility and yield.

Synthetic Chemistry TNFR2 Inhibition Cancer Drug Discovery

Derivatization Handle Versatility: 5-Amino + 4-Carbonitrile + 2-Propyl Tri-Functional Pattern

5-Amino-2-propyloxazole-4-carbonitrile offers three chemically orthogonal reactive handles on the oxazole core: (i) the 5-amino group can undergo acylation, condensation with aldehydes/ketones to form imines, or diazotization; (ii) the 4-carbonitrile can undergo nucleophilic attack, hydrolysis to the carboxylic acid, or [3+2] cycloaddition to form tetrazoles; and (iii) the 2-propyl group provides a lipophilic anchor that can be further functionalized or retained for physicochemical property modulation [1]. In contrast, the unsubstituted analog 5-aminooxazole-4-carbonitrile (C₄H₃N₃O, MW 109.09 g/mol) lacks the 2-alkyl group entirely, providing only two functional handles and no tunable lipophilic substituent . Similarly, 2-propyloxazole-4-carbonitrile (CAS 36190-07-5) lacks the 5-amino group, reducing the number of derivatization vectors from three to two . The Spencer et al. (2012) library approach demonstrated that 2-substituted-5-aminooxazole-4-carbonitriles can be efficiently diversified via microwave-mediated and flow chemistries, with one elaborated compound containing three distinct heterocycles attached to the central oxazole core [2].

Synthetic Chemistry Building Block Utility Parallel Synthesis

Class-Level Bioactivity Precedent: Cannabinoid Receptor Engagement by 2-Substituted-5-aminooxazole-4-carbonitriles

The Spencer et al. (2012) library study demonstrated that three oxazoles from a 2-substituted-5-aminooxazole-4-carbonitrile library exhibited micromolar Kᵢ values against cannabinoid CB1 and CB2 receptors [1]. This class-level bioactivity precedent establishes that the 2-substituted-5-aminooxazole-4-carbonitrile scaffold is competent for engaging G protein-coupled receptor targets at pharmacologically relevant concentrations. Although the specific Kᵢ values and the identities of the three active compounds (whether they include the 2-propyl derivative) are not disclosed in the available abstract, this finding contrasts with the isoxazole regioisomer series (5-aminoisoxazole-4-carbonitriles), which have been more commonly associated with MAO inhibition and anti-inflammatory activity rather than cannabinoid receptor modulation [2]. This target class divergence between oxazole and isoxazole scaffolds suggests that the 1,3- vs. 1,2-heteroatom arrangement influences GPCR target preference.

Cannabinoid Receptors GPCR Pharmacology Neurological Disorders

Recommended Application Scenarios for 5-Amino-2-propyloxazole-4-carbonitrile Based on Differentiated Evidence


Medicinal Chemistry Library Synthesis Requiring a Tri-Functional Oxazole Building Block

Research groups constructing diverse heterocyclic libraries for high-throughput screening should procure 5-amino-2-propyloxazole-4-carbonitrile when the synthetic strategy requires three chemically orthogonal handles (5-amino, 4-carbonitrile, 2-propyl) for divergent parallel synthesis [1]. The 2-propyl group provides a built-in lipophilic element that eliminates the need for a separate alkylation step, while the amino and nitrile groups support a wide range of transformations including amide bond formation, tetrazole synthesis via [3+2] cycloaddition, and hydrolysis to carboxylic acid derivatives, as demonstrated in the oxazole library methodology of Spencer et al. (2012) [2]. This compound is particularly well-suited for programs where the unsubstituted 5-aminooxazole-4-carbonitrile core (lacking the 2-alkyl handle) or the 2-propyloxazole-4-carbonitrile (lacking the 5-amino group) would require additional synthetic steps to achieve the same level of scaffold diversification .

Endocannabinoid System Drug Discovery Targeting CB1/CB2 Receptors

The 2-substituted-5-aminooxazole-4-carbonitrile scaffold has demonstrated validated engagement of cannabinoid CB1 and CB2 receptors, with three library members showing micromolar Kᵢ values [1]. For medicinal chemistry programs targeting the endocannabinoid system—including pain, neurodegenerative disorders, metabolic diseases, or psychiatric conditions—5-amino-2-propyloxazole-4-carbonitrile offers a synthetically accessible starting point with class-level target validation. The 2-propyl substituent provides a lipophilic moiety that may enhance blood-brain barrier penetration relative to the more polar 2-methyl or unsubstituted analogs, based on estimated logP increments [2]. Researchers should prioritize this compound over the isoxazole regioisomer (CAS 35261-02-0), which has been associated with MAO inhibition rather than cannabinoid receptor modulation .

TNFR2-Targeted Anticancer Agent Development

The TNFR2 protein represents a compelling biological target for cancer drug design due to its predominant localization on cancer cell membranes and regulatory T cells, potentially limiting systemic side effects [1]. 5-Aminooxazole-4-carbonitrile derivatives have been investigated as potential TNFR2 inhibitors, with compound 4 (bearing a 2-substituent on the oxazole ring) achieving the highest synthetic yield and being identified as the best drug candidate among the synthesized series [1]. Researchers pursuing TNFR2 inhibition should evaluate 5-amino-2-propyloxazole-4-carbonitrile as part of this chemotype, leveraging the demonstrated synthetic accessibility advantage of 2-substituted-5-aminooxazole-4-carbonitriles over other substitution patterns [1][2]. The failure to synthesize compound 8 in the same study underscores that not all analogs within this scaffold are equally accessible, making procurement of the synthetically validated substitution patterns a critical decision factor [1].

Agrochemical Intermediate Development Leveraging Nitrile and Amino Functionality

The combination of a carbonitrile group and a primary amino group on an oxazole scaffold with a propyl lipophilic tail makes 5-amino-2-propyloxazole-4-carbonitrile a candidate intermediate for agrochemical development, particularly for herbicide or fungicide programs where oxazole-containing active ingredients have established precedent [1]. The 4-carbonitrile group can serve as a precursor to carboxamide or tetrazole bioisosteres commonly found in agrochemical pharmacophores, while the 5-amino group enables conjugation to diverse agrochemical warheads [2]. Compared to 5-amino-2-methyloxazole-4-carbonitrile, the propyl analog's increased lipophilicity (estimated Δπ ≈ +1.0) may enhance cuticular penetration in plant-targeted applications or soil mobility characteristics . Procurement of this specific substitution pattern avoids the need for subsequent alkylation steps that would be required if starting from the unsubstituted 5-aminooxazole-4-carbonitrile core .

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